Home > Products > Screening Compounds P97795 > MK-4827 (R-enantiomer)
MK-4827 (R-enantiomer) - 1038915-58-0

MK-4827 (R-enantiomer)

Catalog Number: EVT-277147
CAS Number: 1038915-58-0
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-{4-[(3R)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has R-configuration. It is a potent PARP1 inhibitor with IC50 of 2.4 nM. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an antineoplastic agent.
Source and Classification

MK-4827 was developed through a structure-based design approach aimed at creating inhibitors with high selectivity for poly(ADP-ribose) polymerase-1 over poly(ADP-ribose) polymerase-2. The compound has shown efficacy in preclinical models and is currently being evaluated in clinical trials for various cancers, including ovarian and breast cancers associated with BRCA mutations .

Synthesis Analysis

The synthesis of MK-4827 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized from commercially available starting materials through a series of reactions that typically include:

  1. Formation of the Core Structure: The synthesis begins with the construction of the indazole framework, which serves as the core structure for MK-4827.
  2. Functionalization: Various functional groups are introduced to enhance potency and selectivity. This includes the addition of the piperidine moiety, which is critical for binding to the target enzymes.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

The molecular structure of MK-4827 can be described as follows:

  • Chemical Formula: C19_{19}H21_{21}N5_{5}O
  • Molecular Weight: 337.41 g/mol
  • Structural Features:
    • The compound contains an indazole ring system, which contributes to its biological activity.
    • A piperidine ring enhances solubility and facilitates interaction with the target enzymes.
    • The presence of a carboxamide group is essential for binding affinity.

The three-dimensional conformation of MK-4827 allows it to fit into the active site of poly(ADP-ribose) polymerases, effectively inhibiting their activity .

Chemical Reactions Analysis

MK-4827 primarily engages in competitive inhibition with poly(ADP-ribose) polymerases. Key reactions include:

  1. Inhibition Mechanism: MK-4827 competes with β-NAD+^+ at the active site of poly(ADP-ribose) polymerases, preventing the enzyme from catalyzing the poly(ADP-ribosyl)ation of target proteins.
  2. Cellular Assays: In vitro studies have shown that MK-4827 exhibits an IC50_{50} of approximately 3.8 nM for poly(ADP-ribose) polymerase-1 and 2.1 nM for poly(ADP-ribose) polymerase-2, demonstrating its potency .

These reactions highlight MK-4827's role in disrupting DNA repair mechanisms in cancer cells, particularly those deficient in BRCA function.

Mechanism of Action

MK-4827 exerts its anticancer effects through a mechanism known as "synthetic lethality." In cells with BRCA mutations, DNA repair via homologous recombination is compromised. By inhibiting poly(ADP-ribose) polymerases, MK-4827 prevents alternative DNA repair pathways from compensating for this deficiency, leading to increased cell death.

Key Mechanistic Insights:

  • PARP Inhibition: By inhibiting poly(ADP-ribose) polymerases, MK-4827 leads to the accumulation of DNA single-strand breaks during replication.
  • Cell Cycle Arrest: This accumulation triggers cell cycle arrest and ultimately apoptosis in BRCA-deficient cancer cells.

In vivo studies have confirmed that treatment with MK-4827 results in significant tumor regression in xenograft models bearing BRCA mutations .

Physical and Chemical Properties Analysis

The physical and chemical properties of MK-4827 are crucial for its therapeutic application:

  • Solubility: MK-4827 is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: The compound exhibits stability under physiological conditions but should be stored at low temperatures to prevent degradation.

These properties influence formulation strategies for clinical use and impact dosing regimens during trials .

Applications

MK-4827 has several promising applications within oncology:

  1. Cancer Treatment: Primarily investigated for treating ovarian and breast cancers associated with BRCA mutations.
  2. Combination Therapies: Shows potential when used in combination with other therapies such as chemotherapy and radiotherapy to enhance treatment efficacy.
  3. Clinical Trials: Currently undergoing various phases of clinical trials to assess safety, efficacy, and optimal dosing strategies.

The selective cytotoxicity observed in preclinical studies underscores its potential as a targeted therapy for specific cancer types .

Properties

CAS Number

1038915-58-0

Product Name

MK-4827 (R-enantiomer)

IUPAC Name

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1

InChI Key

PCHKPVIQAHNQLW-AWEZNQCLSA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Niraparib R-enantiomer; Zejula; MK-4827 R-enantiomer; MK 4827 R-enantiomer; MK4827 R-enantiomer; Niraparib

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.